molecular formula C16H15NO3 B4017299 3-benzyl-1-(2-furylmethyl)-2,5-pyrrolidinedione

3-benzyl-1-(2-furylmethyl)-2,5-pyrrolidinedione

Cat. No. B4017299
M. Wt: 269.29 g/mol
InChI Key: PZFYCYIQMGPHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidin-2-ones and derivatives involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino-1-hydroxypropane when heated in dioxane. This methodology enables the introduction of various substituents at the C1-, C4-, and C5-position of 3-hydroxy-3-pyrrolin-2-one, yielding compounds with potentially enhanced biological activities (Rubtsova et al., 2020).

Molecular Structure Analysis

The structure of newly synthesized compounds is confirmed using techniques such as 1H NMR spectroscopy and IR spectrometry. For instance, the IR spectra contain bands corresponding to the stretching vibrations of alcoholic hydroxyl group, enol hydroxyl, amide, and ketone groups. In 1H NMR spectra, alongside the signals of aromatic protons, characteristic peaks indicate the formation of derivatives of 3-hydroxy-3-pyrrolin-2-ones. This detailed structural analysis ensures the correct identification of synthesized compounds and their functional groups (Rubtsova et al., 2020).

Chemical Reactions and Properties

The ability to introduce different substituents into the pyrrolidin-2-one nucleus allows for the exploration of various chemical reactions and properties. For example, addition/oxidative rearrangement of 3-furfurals and 3-furyl imines presents new approaches to substituted furans and pyrroles, showcasing the versatility of furyl-containing compounds in chemical synthesis (Kelly et al., 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a crucial role in the characterization and application of these compounds. Single-crystal X-ray diffraction techniques can elucidate the crystal structure, providing insights into the molecular arrangement and interactions within the solid state, which are vital for understanding the material properties of the synthesized compounds.

Chemical Properties Analysis

The chemical properties of 3-benzyl-1-(2-furylmethyl)-2,5-pyrrolidinedione derivatives, including reactivity, stability, and potential biological activity, are influenced by the substituents introduced into the pyrrolidin-2-one nucleus. Studies on the specificity of metal complexation by related compounds indicate the impact of molecular structure on interaction with metal ions, highlighting the potential for designing molecules with specific chemical and biological functions (Matczak-Jon et al., 2010).

properties

IUPAC Name

3-benzyl-1-(furan-2-ylmethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15-10-13(9-12-5-2-1-3-6-12)16(19)17(15)11-14-7-4-8-20-14/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFYCYIQMGPHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-(furan-2-ylmethyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-1-(2-furylmethyl)-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
3-benzyl-1-(2-furylmethyl)-2,5-pyrrolidinedione
Reactant of Route 3
Reactant of Route 3
3-benzyl-1-(2-furylmethyl)-2,5-pyrrolidinedione
Reactant of Route 4
3-benzyl-1-(2-furylmethyl)-2,5-pyrrolidinedione
Reactant of Route 5
3-benzyl-1-(2-furylmethyl)-2,5-pyrrolidinedione
Reactant of Route 6
3-benzyl-1-(2-furylmethyl)-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.